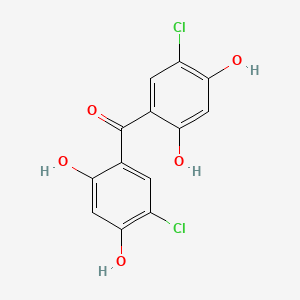

Bis-(5-chloro-2,4-dihydroxy-phenyl)-methanone

Description

Properties

IUPAC Name |

bis(5-chloro-2,4-dihydroxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O5/c14-7-1-5(9(16)3-11(7)18)13(20)6-2-8(15)12(19)4-10(6)17/h1-4,16-19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEYXHKVDFWZLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)O)O)C(=O)C2=CC(=C(C=C2O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis-(5-chloro-2,4-dihydroxy-phenyl)-methanone typically involves the condensation of 5-chloro-2,4-dihydroxybenzaldehyde with a suitable carbonyl compound under acidic or basic conditions. Common reagents used in this synthesis include:

- 5-chloro-2,4-dihydroxybenzaldehyde

- Acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide)

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Specific details would depend on the desired application and scale of production.

Chemical Reactions Analysis

Types of Reactions: Bis-(5-chloro-2,4-dihydroxy-phenyl)-methanone can undergo various chemical reactions, including:

- Oxidation : Conversion to quinones or other oxidized derivatives.

- Reduction : Reduction of the carbonyl group to form alcohols.

- Substitution : Halogen substitution reactions, particularly involving the chlorine atoms.

- Oxidizing agents : Potassium permanganate, chromium trioxide.

- Reducing agents : Sodium borohydride, lithium aluminum hydride.

- Substitution reagents : Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

- Chemistry : As a building block for more complex organic molecules.

- Biology : Potential use in biochemical assays or as a probe for studying enzyme activity.

- Medicine : Investigation as a potential therapeutic agent due to its structural similarity to bioactive compounds.

- Industry : Use in the synthesis of polymers or other advanced materials.

Mechanism of Action

The mechanism by which Bis-(5-chloro-2,4-dihydroxy-phenyl)-methanone exerts its effects would depend on its specific application. For example, in a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues in the Hydroxyacetophenone Family

Several chloro-hydroxy acetophenones and methanones share structural motifs with Bis-(5-chloro-2,4-dihydroxy-phenyl)-methanone. Key examples include:

Key Observations :

- Molecular Weight: The higher molecular weight (323.11 vs.

- Applications: Unlike hydroxyacetophenones used in organic synthesis or dyes, the target compound is specifically noted in cancer research, implying unique bioactivity .

Methanones with Halogen and Heteroatom Substituents

Other diaryl methanones with halogen and heteroatom modifications provide additional insights:

Comparison Highlights :

- Solubility: this compound’s hydroxyl groups improve aqueous solubility relative to methoxy or nitro-substituted derivatives, which are more lipophilic .

Biological Activity

Bis-(5-chloro-2,4-dihydroxy-phenyl)-methanone is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its two 5-chloro-2,4-dihydroxyphenyl groups connected by a methanone linkage. The presence of chlorine and hydroxyl groups enhances its reactivity and interaction with biological targets.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of 2,4-dihydroxyphenyl have shown inhibitory effects on cancer cell lines such as U2OS (osteosarcoma) and HeLa (cervical carcinoma). A study demonstrated that these compounds could inhibit cell growth in a dose-dependent manner, suggesting a potential mechanism involving apoptosis induction or cell cycle arrest .

Enzyme Inhibition

The compound has been proposed as a potential inhibitor of heat shock protein 90 (Hsp90), which plays a crucial role in the stabilization of various oncoproteins. Inhibition of Hsp90 can lead to the degradation of these proteins, thus exerting antitumor effects . The specific binding interactions and inhibition constants need further investigation to elucidate the precise mechanisms involved.

Antioxidant Activity

The antioxidant properties of this compound are significant as well. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is vital in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. For instance, it could inhibit key enzymes involved in tumor progression or inflammation.

- Cellular Signaling Pathways : It may influence signaling pathways related to cell survival and apoptosis. By affecting these pathways, the compound can promote cancer cell death or inhibit proliferation.

- Reactive Oxygen Species (ROS) Modulation : By acting as an antioxidant, it may reduce ROS levels, thereby protecting cells from oxidative damage.

Case Studies

Several studies have focused on the biological activity of compounds related to this compound:

| Study | Cell Line | Concentration (µM) | IC50 (µM) | Effect |

|---|---|---|---|---|

| U2OS | 0.05 - 50 | 12.3 | Growth inhibition | |

| HeLa | 0.25 - 50 | 10.7 | Apoptosis induction |

These findings suggest that the compound has a promising profile for further development as an anticancer agent.

Q & A

Basic: What are the most reliable synthetic routes for Bis-(5-chloro-2,4-dihydroxy-phenyl)-methanone?

The synthesis typically involves Friedel-Crafts acylation or Ullmann coupling to link the two substituted phenolic rings to a central ketone group. Key steps include:

- Chlorination and hydroxylation control : Use selective protecting groups (e.g., acetyl or tert-butyldimethylsilyl) to prevent over-halogenation and ensure regioselectivity at the 5-chloro and 2,4-dihydroxy positions .

- Catalytic optimization : Lewis acids like AlCl₃ or FeCl₃ are effective for acylation, but solvent polarity (e.g., dichloromethane vs. DMF) must be optimized to avoid side reactions .

- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended for isolating the pure product .

Basic: How can the molecular structure of this compound be validated experimentally?

A multi-technique approach is essential:

- X-ray crystallography : Single-crystal diffraction provides unambiguous confirmation of the molecular geometry. Refinement using SHELXL resolves bond angles and dihedral angles between the aromatic rings.

- Spectroscopic analysis :

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak and isotopic pattern matching chlorine atoms .

Advanced: How can computational modeling predict the physicochemical properties of this compound?

Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are critical:

- Solubility and logP : Use COSMO-RS or Hansen solubility parameters to predict solubility in polar solvents (e.g., DMSO) and partition coefficients .

- Thermal stability : Calculate vibrational frequencies and Gibbs free energy to estimate decomposition temperatures .

- Electronic properties : HOMO-LUMO gaps predict redox behavior, relevant for photocatalytic or antioxidant activity studies .

- Validation : Cross-check computational results with experimental DSC (thermal stability) and UV-Vis (electronic transitions) data .

Advanced: How should researchers address contradictions in crystallographic data for this compound?

Discrepancies in bond lengths or angles may arise from:

- Disorder or twinning : Use SQUEEZE (in PLATON) to model solvent molecules or apply twin refinement in SHELXL .

- Hydrogen bonding variability : Compare multiple crystal structures to identify conserved interactions (e.g., O-H···O ketone-phenol networks) .

- Validation tools : Check CIF files with checkCIF/PLATON to flag outliers in geometric parameters .

Basic: What experimental assays are suitable for evaluating its biological activity?

- Antimicrobial activity :

- Broth microdilution : Test against Gram-positive/negative bacteria (MIC values) .

- Time-kill assays : Assess bactericidal vs. bacteriostatic effects .

- Enzyme inhibition :

- Fluorescence-based assays : Target tyrosinase or COX-2 using substrate analogs (e.g., L-DOPA for tyrosinase) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced: How can researchers optimize the compound’s bioactivity through structural modifications?

- SAR studies : Introduce substituents (e.g., methoxy, nitro) at the 3-position of the phenyl rings to enhance electron-withdrawing effects and improve receptor binding .

- Prodrug design : Mask phenolic hydroxyls with acetyl or glycoside groups to improve bioavailability .

- Co-crystallization : Co-crystal structures with target enzymes (e.g., COX-2) guide rational design using software like AutoDock .

Advanced: What strategies resolve discrepancies in reported spectroscopic data?

- Batch-to-batch variability : Standardize synthesis protocols and solvent purity (e.g., deuterated solvents for NMR) .

- Dynamic effects : Variable-temperature NMR or DOSY experiments can detect conformational changes or aggregation .

- Cross-lab validation : Compare data with independent studies using identical instrumentation settings (e.g., 500 MHz NMR, same probe) .

Basic: How to assess the compound’s stability under varying pH and temperature?

- Forced degradation studies :

- Light exposure : UV-Vis monitoring under ICH Q1B guidelines to detect photodegradation .

Advanced: How can researchers leverage crystallographic data for polymorph screening?

- High-throughput screening : Use solvent-drop grinding with 96 solvents to identify new polymorphs .

- Hirshfeld surface analysis : Compare intermolecular interactions (e.g., Cl···H contacts) across polymorphs using CrystalExplorer .

- Stability ranking : DSC and slurry experiments rank polymorphs by thermodynamic stability for formulation .

Advanced: What methodologies quantify hydrogen-bonding interactions in this compound?

- X-ray charge density analysis : Multipole refinement in programs like MOLLY maps electron density around O-H groups .

- IR/Raman spectroscopy : Deconvolute O-H stretching regions to distinguish intramolecular vs. intermolecular H-bonds .

- DFT-based NCI plots : Visualize non-covalent interactions (e.g., H-bonds, van der Waals) using Multiwfn .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.